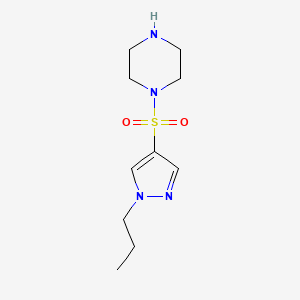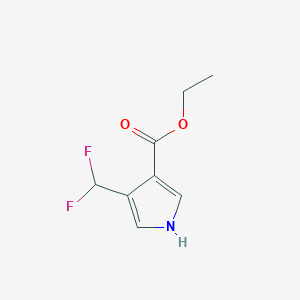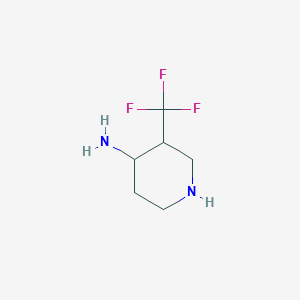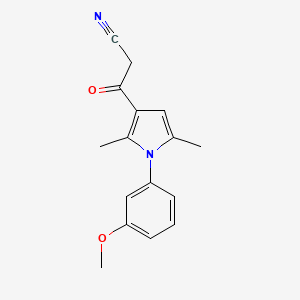
4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a nitrobenzoic acid moiety, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethyl group and the nitrobenzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-methylamino-2’,7’-difluorofluorescein: A related compound used in fluorescence-based assays.
4-Amino-5-(trifluoromethyl)-1,2,4-triazole: Shares the triazole ring and fluorinated group but differs in other substituents.
Uniqueness
4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid is unique due to its combination of a triazole ring, nitrobenzoic acid moiety, and difluoromethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H7F2N5O4S |
|---|---|
Peso molecular |
331.26 g/mol |
Nombre IUPAC |
4-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H7F2N5O4S/c11-7(12)8-14-15-10(16(8)13)22-6-2-1-4(9(18)19)3-5(6)17(20)21/h1-3,7H,13H2,(H,18,19) |
Clave InChI |
NMRDIMUBUCXESD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC2=NN=C(N2N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)
![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)








![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)
